molecular formula C21H27N3O2 B2879246 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide CAS No. 1376362-21-8

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide

Cat. No.: B2879246
CAS No.: 1376362-21-8
M. Wt: 353.466
InChI Key: KQGYJFBOJOZKJM-UHFFFAOYSA-N
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Description

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a complex organic compound characterized by its unique structural features, including multiple alkyne groups and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate amine, which is then coupled with an acylating agent to form the final product.

  • Preparation of Intermediate Amine

      Starting Materials: But-2-yne-1-amine and prop-2-yne-1-amine.

      Reaction Conditions: These amines are reacted under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the amine groups, facilitating the nucleophilic attack on the acylating agent.

  • Coupling with Acylating Agent

      Acylating Agent: 4-(2,6-dimethylmorpholin-4-yl)phenylacetyl chloride.

      Reaction Conditions: The intermediate amine is reacted with the acylating agent in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the alkyne groups can lead to the formation of diketones or carboxylic acids.

  • Reduction

      Reagents: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

      Products: Reduction of the alkyne groups to alkanes or alkenes.

  • Substitution

      Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

      Products: Halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under acidic or basic conditions.

    Reduction: Pd/C in the presence of hydrogen gas at room temperature.

    Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and polymers.

Biology and Medicine

The compound’s structural features suggest potential biological activity. It may be investigated for its ability to interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Its morpholine ring is a common motif in pharmaceuticals, often contributing to bioavailability and metabolic stability.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or mechanical properties. Its alkyne groups can participate in polymerization reactions, leading to the formation of conductive polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the morpholine ring could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-morpholinophenyl)acetamide: Lacks the alkyne groups but shares the morpholine and acetamide functionalities.

    N-(4-(2,6-dimethylmorpholin-4-yl)phenyl)acetamide: Similar structure but without the but-2-yn-1-yl and prop-2-yn-1-yl groups.

Uniqueness

2-[(but-2-yn-1-

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-5-7-13-23(12-6-2)16-21(25)22-19-8-10-20(11-9-19)24-14-17(3)26-18(4)15-24/h2,8-11,17-18H,12-16H2,1,3-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGYJFBOJOZKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)NC1=CC=C(C=C1)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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